1-(2,6-dichlorobenzyl)-5-methyl-1H-indole-2,3-dione
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Description
The compound “1-(2,6-dichlorobenzyl)-5-methyl-1H-indole-2,3-dione” is a derivative of indole, which is a heterocyclic aromatic organic compound. It has a benzyl group substituted at the 1-position and a methyl group at the 5-position of the indole ring. The benzyl group is further substituted with two chlorine atoms .
Molecular Structure Analysis
The molecular structure of this compound would consist of an indole ring system with a benzyl group substituted at the 1-position and a methyl group at the 5-position. The benzyl group would have two chlorine atoms attached .Scientific Research Applications
Synthesis and Chemical Classification
Indole derivatives, including "1-(2,6-dichlorobenzyl)-5-methyl-1H-indole-2,3-dione", play a significant role in organic synthesis due to their versatile chemical properties and wide range of biological activities. The review by Taber and Tirunahari (2011) presents a comprehensive framework for classifying indole syntheses, which underscores the complexity and diversity of methods available for constructing indole structures, including those with specific substituents like "1-(2,6-dichlorobenzyl)-5-methyl-1H-indole-2,3-dione" (Taber & Tirunahari, 2011).
Heterocyclic Compound Synthesis
Isatin derivatives, which are closely related to "1-(2,6-dichlorobenzyl)-5-methyl-1H-indole-2,3-dione", serve as fundamental building blocks for synthesizing a wide array of N-heterocycles with significant biological activities. Sadeghian Zahra Sadeghian and Bayat (2022) highlight the synthetic versatility of isatins in producing heterocyclic compounds, indicating the potential for creating diverse molecules with various therapeutic properties (Sadeghian Zahra Sadeghian & Bayat, 2022).
Biological Activities and Drug Development
The pharmacological significance of indole derivatives, akin to "1-(2,6-dichlorobenzyl)-5-methyl-1H-indole-2,3-dione", is well-documented. Mathur and Nain (2014) discuss the anticonvulsant activities of isatin and its analogs, showcasing the therapeutic potential of indole-based compounds in treating neurological disorders (Mathur & Nain, 2014). Additionally, Chauhan et al. (2020) review the bioactivities of isatin derivatives, emphasizing their importance in drug discovery for addressing a variety of health conditions, including cancer and microbial infections (Chauhan et al., 2020).
properties
IUPAC Name |
1-[(2,6-dichlorophenyl)methyl]-5-methylindole-2,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2NO2/c1-9-5-6-14-10(7-9)15(20)16(21)19(14)8-11-12(17)3-2-4-13(11)18/h2-7H,8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPSXVHXXRRLRGY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)C2=O)CC3=C(C=CC=C3Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-dichlorobenzyl)-5-methyl-1H-indole-2,3-dione |
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